VU0483605

描述

VU0483605 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 1 (mGlu1). This compound has shown significant activity in both human and rat mGlu1 receptors, with effective concentration values of 390 and 356 nanomolar, respectively . This compound is known for its ability to penetrate the blood-brain barrier, making it a valuable tool in neuroscience research .

准备方法

合成路线和反应条件

VU0483605 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。主要步骤包括:

核心结构的形成: 核心结构是通过一系列缩合和环化反应合成的。

官能团的引入: 各种官能团,包括氯和吡啶甲酰胺基团,是通过取代反应引入的。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程包括:

间歇操作: 大型间歇反应器用于进行缩合和环化反应。

连续流动工艺: 连续流动反应器可用于某些步骤,以提高效率和产率。

纯化和质量控制: 先进的纯化技术和严格的质量控制措施确保最终产品的稳定性和纯度.

化学反应分析

反应类型

VU0483605 经历了各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: 还原反应可用于修饰分子内的某些官能团。

取代: 取代反应通常用于引入或替换官能团.

常用试剂和条件

氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。

还原: 采用氢化铝锂或硼氢化钠等还原剂。

取代: 各种卤化剂和亲核试剂用于取代反应.

主要产物

这些反应形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,这些衍生物可用于进一步的研究和开发 .

科学研究应用

Schizophrenia Research

VU0483605 has shown promise in preclinical models of schizophrenia. It has been noted to restore glutamate-mediated calcium signaling deficits observed in mutant cell models associated with schizophrenia. This suggests that this compound may ameliorate some cognitive and behavioral symptoms linked to the disorder .

- Case Study : In rodent models, this compound demonstrated the ability to reverse amphetamine-induced hyperactivity, a behavior predictive of antipsychotic efficacy. These findings indicate its potential as a therapeutic agent for managing psychotic symptoms .

Neuroprotection

Research indicates that mGluR1 activation can provide neuroprotective effects. This compound's modulation of mGluR1 may help reduce neuronal death following ischemic events by enhancing synaptic plasticity and reducing excitotoxicity associated with increased calcium influx through AMPA receptors .

- Case Study : In models of cerebral ischemia, compounds that activate mGluR1 have been shown to prevent neuronal damage, suggesting that this compound could be beneficial in developing treatments for stroke or traumatic brain injury .

Cognitive Enhancement

Studies have explored the effects of this compound on cognitive functions such as learning and memory. By potentiating mGluR1 signaling, it may enhance synaptic plasticity crucial for memory formation.

作用机制

VU0483605 充当 mGlu1 受体的正向变构调节剂。它与受体上的变构位点结合,增强受体对其天然配体谷氨酸的反应。 这种调节导致下游信号通路(包括钙动员和肌醇单磷酸积累)的活化增加 。 该化合物能够选择性地靶向 mGlu1 受体而不影响其他亚型(如 mGlu4)突出显示了它的特异性和潜在的治疗价值 .

相似化合物的比较

类似化合物

Ro67-4853: 另一种具有类似功效的 mGlu1 正向变构调节剂.

CPCCOEt: 一种选择性的 mGlu1 非竞争性拮抗剂.

VU6005649: 一种 mGlu7 和 mGlu8 受体的激动剂.

独特性

VU0483605 因其对 mGlu1 受体的高选择性和效力以及穿透血脑屏障的能力而脱颖而出。 与其他一些调节剂不同,它不表现出对 mGlu4 受体的活性,使其成为研究中更有针对性和更特异的工具 .

生物活性

VU0483605 is a compound that functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). This compound has garnered attention in neuroscience due to its potential therapeutic applications, particularly in treating psychiatric disorders such as schizophrenia. The following sections detail the biological activity of this compound, including its pharmacological profile, research findings, and case studies.

Pharmacological Profile

This compound exhibits significant activity as a PAM for mGlu1 receptors. The compound has been characterized by various studies that provide insights into its efficacy and mechanism of action.

Key Characteristics:

- Efficacy : this compound shows potent mGlu1 PAM activity with an effective concentration (EC50) of approximately 390 nM in human receptors and 356 nM in rat receptors .

- Selectivity : The compound demonstrates selectivity for mGlu1 over other metabotropic glutamate receptors, such as mGlu4, where it shows no significant activity (EC50 > 10 μM) .

- Mechanism of Action : this compound enhances glutamate-mediated signaling through mGlu1 receptors, which may contribute to its potential therapeutic effects in cognitive enhancement and antipsychotic-like activity .

Research Findings

Several studies have investigated the biological effects of this compound, particularly its impact on behavior in animal models relevant to schizophrenia.

Behavioral Studies:

- Cognition Enhancement : In rodent models, this compound has been shown to improve performance in tasks assessing cognitive functions, such as the Morris water maze and novel object recognition tests. These enhancements suggest a role for mGlu1 modulation in cognitive processes .

- Antipsychotic-Like Effects : The compound has demonstrated efficacy in reducing hyperlocomotion induced by NMDA receptor antagonists, a common model for studying antipsychotic effects. This suggests that this compound may mitigate symptoms associated with psychosis .

Comparative Data Table

| Compound | Target Receptor | EC50 (nM) | Effects on Behavior |

|---|---|---|---|

| This compound | mGlu1 | 390 | Enhances cognition; reduces hyperlocomotion |

| VU0409551 | mGlu5 | 100 | Antipsychotic-like; cognition-enhancing |

| FTIDC | mGlu2 | N/A | Ameliorates methamphetamine-induced deficits |

Case Studies

Case studies exploring the therapeutic potential of this compound have highlighted its role in modulating synaptic plasticity and cognitive functions.

Case Study Insights:

- Synaptic Plasticity : Research indicates that this compound can enhance long-term potentiation (LTP) at synapses, which is critical for learning and memory processes. This effect is particularly relevant in models of cognitive deficits associated with schizophrenia .

- Rescue of Cognitive Deficits : In serine racemase knockout mice, which model aspects of schizophrenia-related cognitive impairment, administration of this compound restored deficits in contextual fear conditioning and synaptic plasticity .

属性

IUPAC Name |

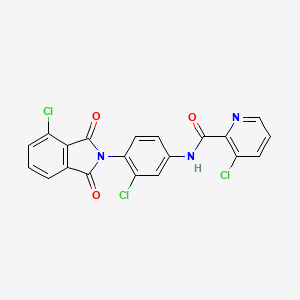

3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl3N3O3/c21-12-4-1-3-11-16(12)20(29)26(19(11)28)15-7-6-10(9-14(15)23)25-18(27)17-13(22)5-2-8-24-17/h1-9H,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQXPBKPTGWZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC=N4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。